molecular formula C15H12N2O4 B11059783 8,10-dimethyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

8,10-dimethyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B11059783
M. Wt: 284.27 g/mol
InChI Key: NGWIPIOAOVDXIW-UHFFFAOYSA-N
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Description

8,10-dimethyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines. These compounds are characterized by a fused tricyclic structure containing an oxazepine ring. The presence of nitro and methyl groups in the structure adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-dimethyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:

Industrial Production Methods

the base-promoted protocol mentioned above can be adapted for large-scale synthesis due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

8,10-dimethyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The aromatic rings in the structure can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 8,10-dimethyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. The nitro group and the oxazepine ring are likely involved in these interactions, influencing the compound’s reactivity and binding affinity .

Properties

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

3,5-dimethyl-9-nitrobenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C15H12N2O4/c1-9-3-6-13-12(7-9)16(2)15(18)11-5-4-10(17(19)20)8-14(11)21-13/h3-8H,1-2H3

InChI Key

NGWIPIOAOVDXIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)N2C

Origin of Product

United States

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